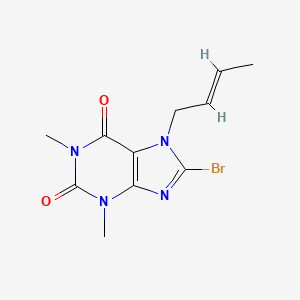
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a butenyl group at the 7th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the bromination of 1,3-dimethylxanthine followed by the introduction of the butenyl group through a substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom.
Substitution: The butenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of de-brominated purine derivatives.
Substitution: Formation of various substituted purine compounds.
Scientific Research Applications
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1,3-dimethylxanthine: Lacks the butenyl group but shares the bromine and dimethylxanthine structure.
7-(2-Butenyl)-1,3-dimethylxanthine: Lacks the bromine atom but has the butenyl and dimethylxanthine structure.
Uniqueness
8-Bromo-7-(2-butenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the bromine atom and the butenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13BrN4O2 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
8-bromo-7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H13BrN4O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-5H,6H2,1-3H3/b5-4+ |
InChI Key |
DFQPZPOLTUQKKY-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC=CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















